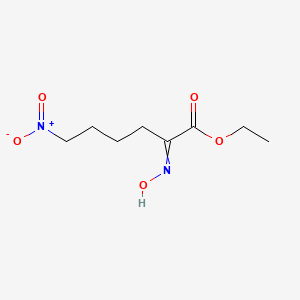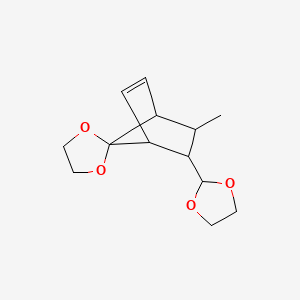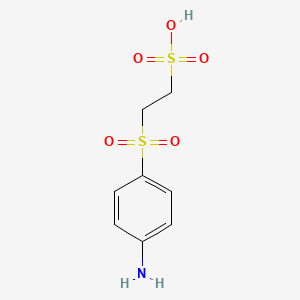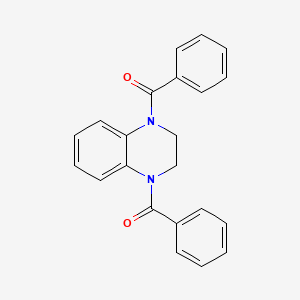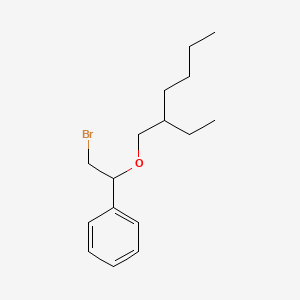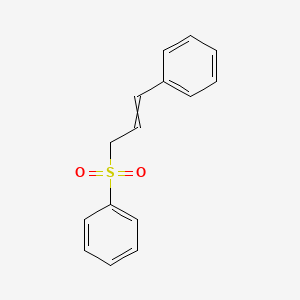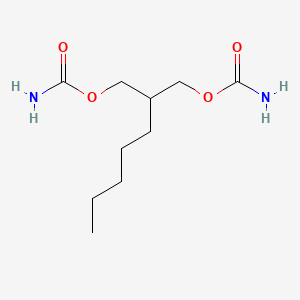
1,3-Propanediol, 2-pentyl-, dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-pentyl-, dicarbamate is a chemical compound known for its applications in various fields, including medicine and industry. It is a derivative of 1,3-propanediol and is characterized by the presence of two carbamate groups. This compound has been studied for its potential anticonvulsant properties and other pharmacological effects .
Preparation Methods
The synthesis of 1,3-Propanediol, 2-pentyl-, dicarbamate can be achieved through several methods. One common approach involves the reaction of 1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This method is advantageous for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
1,3-Propanediol, 2-pentyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its effects on biological systems are of interest, particularly its potential as an anticonvulsant.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The exact mechanism of action of 1,3-Propanediol, 2-pentyl-, dicarbamate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets in the central nervous system. These interactions may involve modulation of neurotransmitter release and receptor activity, leading to its observed pharmacological effects .
Comparison with Similar Compounds
1,3-Propanediol, 2-pentyl-, dicarbamate can be compared to other similar compounds, such as:
Felbamate: Another dicarbamate compound with anticonvulsant properties.
Meprobamate: Known for its anxiolytic effects.
Carisoprodol: A muscle relaxant with a similar chemical structure. These compounds share structural similarities but differ in their specific pharmacological effects and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
25462-22-0 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(carbamoyloxymethyl)heptyl carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-2-3-4-5-8(6-15-9(11)13)7-16-10(12)14/h8H,2-7H2,1H3,(H2,11,13)(H2,12,14) |
InChI Key |
JFBCNQQUKQOJPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


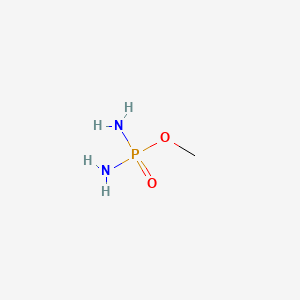
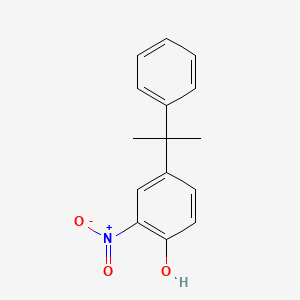
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
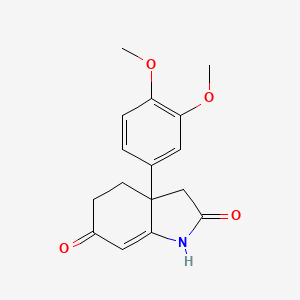
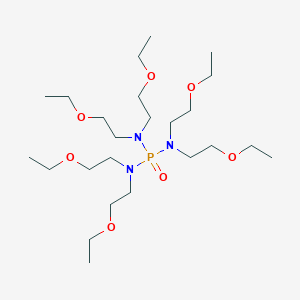
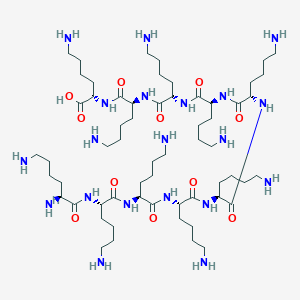
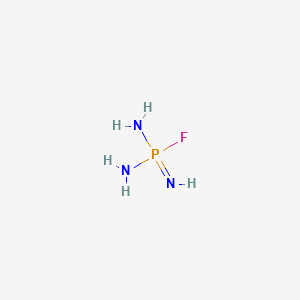
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)
